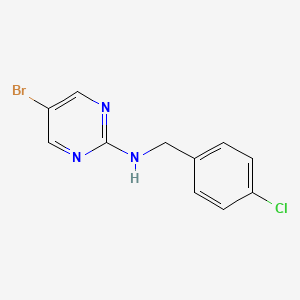

(5-Bromo-pyrimidin-2-YL)-(4-chloro-benzyl)-amine

Description

(5-Bromo-pyrimidin-2-YL)-(4-chloro-benzyl)-amine is a pyrimidine derivative featuring a bromine atom at the 5-position of the pyrimidine ring and a 4-chlorobenzylamine substituent at the 2-position. Pyrimidines are heterocyclic aromatic compounds with significant pharmaceutical relevance due to their structural mimicry of natural nucleobases, enabling interactions with biological targets such as enzymes and receptors . The bromine atom enhances electrophilic reactivity and lipophilicity, while the 4-chlorobenzyl group contributes to π-π stacking interactions and hydrophobic binding.

Properties

CAS No. |

886366-11-6 |

|---|---|

Molecular Formula |

C11H9BrClN3 |

Molecular Weight |

298.56 g/mol |

IUPAC Name |

5-bromo-N-[(4-chlorophenyl)methyl]pyrimidin-2-amine |

InChI |

InChI=1S/C11H9BrClN3/c12-9-6-15-11(16-7-9)14-5-8-1-3-10(13)4-2-8/h1-4,6-7H,5H2,(H,14,15,16) |

InChI Key |

VOUFUKIFQAFBHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=C(C=N2)Br)Cl |

Origin of Product |

United States |

Biological Activity

The compound (5-Bromo-pyrimidin-2-YL)-(4-chloro-benzyl)-amine is a heterocyclic amine that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure

The compound consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a benzyl group containing a chlorine atom at the para position. This unique structure may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with key biological targets such as enzymes involved in cell proliferation and DNA replication. The presence of halogen substituents typically enhances the lipophilicity and bioavailability of such compounds, potentially leading to increased cellular uptake and activity.

Anticancer Activity

Several studies have investigated the anticancer potential of halogenated pyrimidines. For example, compounds similar to (5-Bromo-pyrimidin-2-YL)-(4-chloro-benzyl)-amine have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-pyrimidine analog | MDA-MB-231 (breast cancer) | 15.1 |

| 4-Chloro-benzyl derivative | PC-3 (prostate cancer) | 28.7 |

| Combined compound | OVCAR-4 (ovarian cancer) | 21.5 |

These results suggest that the compound may exhibit broad-spectrum antitumor activity, potentially inhibiting cell growth through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In particular, studies have highlighted its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Streptococcus pyogenes | 0.5–1 µg/mL |

Such findings indicate that (5-Bromo-pyrimidin-2-YL)-(4-chloro-benzyl)-amine may serve as a potent antibacterial agent, with specific activity against Gram-positive bacteria .

Case Study 1: Anticancer Efficacy

In a preclinical study, the compound was tested on human cancer cell lines, demonstrating significant inhibition of cell proliferation. The study utilized flow cytometry to analyze apoptosis rates and found that treatment with the compound resulted in an increase in early apoptotic cells compared to controls.

Case Study 2: Antibacterial Testing

Another investigation assessed the antibacterial activity using the disk diffusion method against several bacterial strains. The results showed clear zones of inhibition, indicating effective antibacterial action. The compound's mechanism was further explored through enzyme inhibition assays targeting bacterial DNA gyrase, revealing potent inhibitory effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electronic Effects : Bromine and chlorine substituents increase electron-withdrawing character, polarizing the pyrimidine ring for nucleophilic attack . The trifluoromethoxy group in further enhances this effect.

- Steric and Hydrophobic Interactions : Bulky groups like 4-Cl-benzyl (target compound) or cyclopentyl improve binding to hydrophobic pockets, while smaller substituents (e.g., isopropyl) reduce steric hindrance.

Q & A

Q. What are the optimized synthetic routes for (5-Bromo-pyrimidin-2-YL)-(4-chloro-benzyl)-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 5-bromo-2-chloropyrimidine with 4-chlorobenzylamine under nucleophilic aromatic substitution conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .

- Temperature control : Reactions at 80–100°C improve regioselectivity for the pyrimidine ring’s 2-position .

- Catalysis : Base additives (e.g., diisopropylethylamine) neutralize HCl byproducts, driving the reaction forward .

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm substituent positions (e.g., 4-chlorobenzyl group at δ 4.5–4.7 ppm for –CH–) .

- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., halogen bonding between Br and Cl atoms) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 312.97 for [M+H]) .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Target selection : Prioritize kinases or GPCRs due to pyrimidine’s prevalence in inhibitor scaffolds .

- Assay types :

- In vitro enzyme inhibition (IC determination via fluorescence polarization) .

- Cytotoxicity profiling (MTT assay in cancer cell lines) .

- Positive controls : Compare with structurally similar inhibitors (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) to benchmark activity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays, which affect IC values) .

- Structural validation : Confirm compound integrity in conflicting studies via LC-MS to rule out degradation .

- Computational docking : Use molecular dynamics to assess binding mode consistency across protein conformations .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Core modifications :

- Replace Br with electron-withdrawing groups (e.g., –CF) to enhance electrophilicity .

- Vary the benzyl substituent (e.g., 4-fluoro vs. 4-chloro) to probe steric effects .

- Pharmacophore mapping : Overlay active/inactive derivatives in 3D space to identify critical functional groups .

Q. What experimental and computational approaches elucidate the compound’s interaction mechanisms with biological targets?

- Methodological Answer :

- Biophysical assays :

- Surface plasmon resonance (SPR) for real-time binding kinetics (, ) .

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .

- Cryo-EM/X-ray co-crystallization : Resolve binding poses in enzyme-active sites .

- MD simulations : Predict off-target interactions by screening against homology models .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.